molecular formula C24H33N5O2 B2660611 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-64-7

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2660611
CAS No.: 872840-64-7
M. Wt: 423.561
InChI Key: OHOZJINRNFWLKK-UHFFFAOYSA-N
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Description

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of fused heterocyclic compounds These compounds are characterized by their unique structural motifs, which often include multiple rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of a phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . This process can be further modified to introduce various substituents, such as the ethylphenyl and octyl groups, through additional reactions like alkylation and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process might include steps such as high-temperature cyclization, catalytic hydrogenation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .

Scientific Research Applications

6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives and imidazole-based compounds. Examples include:

Uniqueness

What sets 6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

CAS No.

872840-64-7

Molecular Formula

C24H33N5O2

Molecular Weight

423.561

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H33N5O2/c1-4-6-7-8-9-10-15-29-22(30)20-21(26(3)24(29)31)25-23-27(16-17-28(20)23)19-13-11-18(5-2)12-14-19/h11-14H,4-10,15-17H2,1-3H3

InChI Key

OHOZJINRNFWLKK-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C

solubility

not available

Origin of Product

United States

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